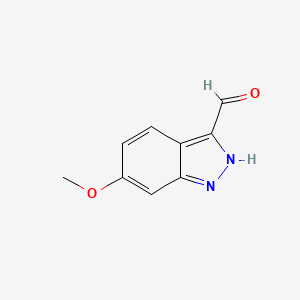
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate
Overview
Description
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to be powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The primary targets of this compound are therefore the carbon atoms in organic compounds that are involved in these bond-forming processes .
Mode of Action
This compound interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . In this manner, it represents a stable reservoir for its more reactive counterparts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbon–carbon and carbon–heteroatom bond-forming processes . The compound’s unique reactivity patterns have led to significant progress in the synthesis and utilization of organotrifluoroborate salts in organic transformations .
Pharmacokinetics
Organotrifluoroborates, in general, are known to be reliably stable, monomeric, crystalline solids with indefinite shelf-lives . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new carbon–carbon and carbon–heteroatom bonds . This can lead to the synthesis of new organic compounds or the modification of existing ones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable at ambient temperature , and its reactivity can be controlled by adjusting the pH of the reaction environment . The efficacy and stability of the compound are therefore highly dependent on these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate typically involves the reaction of 2-(trimethylsilyl)ethanol with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Comparison
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is unique due to its stability and the presence of the trimethylsilyl group, which provides additional steric protection and enhances its reactivity in certain reactions. Compared to other organotrifluoroborates, it offers improved performance in specific cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAQXNICJQMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647870 | |
| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-28-9 | |
| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)







![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)
